molecular formula C7H4FIO2 B053450 2-Fluoro-4-iodobenzoic acid CAS No. 124700-40-9

2-Fluoro-4-iodobenzoic acid

Cat. No.: B053450
CAS No.: 124700-40-9
M. Wt: 266.01 g/mol
InChI Key: OLQSJAFBRCOGPQ-UHFFFAOYSA-N
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Description

2-Fluoro-4-iodobenzoic Acid ( 124700-40-9) is a high-purity, off-white crystalline powder serving as a versatile dihalogenated building block in organic synthesis and advanced material science . Its molecular formula is C7H4FIO2, with a molecular weight of 266.01 g/mol . This compound is valued for its distinct functional groups, which allow for diverse chemical transformations and its application as a key intermediate in the development of advanced functional materials . Researchers utilize this reagent in synthesis processes, including the preparation of pseudocyclic benziodoxole tosylates, which act as hypervalent iodine oxidants and electrophiles in organic reactions . As a substrate, it enables the exploration of new synthetic pathways for bioactive molecules and complex chemical architectures. The product has a predicted density of 2.074 g/cm³ and a melting point of 213-215 °C . Proper handling is essential; this compound may cause skin and eye irritation and specific target organ toxicity upon single exposure . It is recommended to store it in a sealed, dry environment, protected from light at room temperature . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-fluoro-4-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FIO2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLQSJAFBRCOGPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60379067
Record name 2-fluoro-4-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124700-40-9
Record name 2-fluoro-4-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-4-iodobenzoic acid
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Preparation Methods

Reaction Mechanism and Conditions

The process begins with 2-fluoro-4-bromobenzoic acid or 2-fluoro-4-chlorobenzoic acid as the starting material. The halogen atom is replaced via nucleophilic aromatic substitution (SNAr) using potassium iodide (KI) in the presence of a catalytic system. A mixed solvent system comprising concentrated sulfuric acid (H₂SO₄) and acetic acid (CH₃COOH) is employed to enhance reactivity. The reaction proceeds at elevated temperatures (80–100°C) for 12–24 hours, yielding this compound.

Key Parameters:

  • Catalyst : Sulfuric acid (96% concentration) facilitates protonation of the aromatic ring, activating it for substitution.

  • Solvent Ratio : A 1:1 mixture of H₂SO₄ and CH₃COOH optimizes solubility and reaction kinetics.

  • Yield : Reported yields range from 85% to 92%, depending on the purity of the starting material and reaction time.

Oxidation of 2-Fluoro-4-iodobenzaldehyde

Oxidation of the aldehyde functional group to a carboxylic acid offers a straightforward route to this compound. This method is particularly advantageous when the aldehyde precursor is readily accessible.

Synthesis of 2-Fluoro-4-iodobenzaldehyde

The aldehyde intermediate is synthesized via formylation of 1-fluoro-3-iodobenzene using a Vilsmeier-Haack reaction. Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) generate the electrophilic formylating agent, which reacts with the aromatic substrate at 0–5°C.

Oxidation to Carboxylic Acid

The aldehyde is oxidized using hydrogen peroxide (H₂O₂) in combination with a tungsten-based catalyst, such as phosphorus heteropoly tungstic acid ammonium salt. The reaction occurs in an aqueous-ionic liquid medium at 40–50°C, achieving near-quantitative conversion within 2–3 hours.

Optimization Data:

ParameterOptimal ValueYield (%)
H₂O₂ Concentration3 mol/L96.9
Catalyst Loading0.06 mol%97.5
Temperature50°C97.3

This method is noted for its scalability, with demonstrated success on multi-gram scales.

Direct introduction of iodine at the para position of 2-fluorobenzoic acid is achieved using hypervalent iodine oxidants. This approach avoids multi-step sequences and minimizes functional group interference.

Ligand Transfer Reaction

A pseudocyclic benziodoxole tosylate reagent, synthesized from 4-fluoro-2-iodobenzoic acid and PhI(OH)OTs, facilitates iodination. The reaction proceeds via ligand transfer, where the iodine atom is transferred to the aromatic ring under mild conditions (25–100°C).

Reaction Conditions:

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Temperature : 25°C for 5-exo-dig products; 100°C for 6-endo-dig products.

  • Yield : 75–82%, with purity exceeding 98% after recrystallization.

Comparative Analysis of Methods

The table below summarizes the advantages and limitations of each synthetic route:

MethodStarting MaterialYield (%)ScalabilityCost Efficiency
Halogen Exchange2-Fluoro-4-bromobenzoic acid85–92HighModerate
Aldehyde Oxidation2-Fluoro-4-iodobenzaldehyde96–97HighLow
Direct Iodination2-Fluorobenzoic acid75–82ModerateHigh

Key Findings:

  • Halogen Exchange is the most cost-effective for large-scale production but requires hazardous solvents.

  • Aldehyde Oxidation offers the highest yields but depends on the availability of the aldehyde precursor.

  • Direct Iodination avoids multi-step synthesis but suffers from moderate yields .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-iodobenzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

Major products formed from these reactions include bioactive bicyclic heterocycles such as phthalide and isocoumarin .

Scientific Research Applications

Organic Synthesis

2-Fluoro-4-iodobenzoic acid is primarily utilized as a versatile building block in organic synthesis. Its unique structure allows for the formation of complex organic molecules through various reactions, including:

  • Sonogashira Coupling : This reaction allows for the synthesis of bioactive bicyclic heterocycles such as phthalide and isocoumarin, which are important in medicinal chemistry .

Drug Delivery Systems

The compound plays a significant role in the development of drug delivery systems. Its ability to form stable complexes with various pharmacological agents enhances the efficacy and specificity of drug delivery methods. The high gastrointestinal absorption and blood-brain barrier permeability suggest potential for central nervous system-targeted therapies .

Imaging Studies

As a contrast agent, this compound can be used in imaging studies, particularly in nuclear medicine and MRI applications. The iodine component provides high X-ray attenuation, making it suitable for enhancing the contrast of images .

Biochemical Research

The compound is also relevant in biochemical research due to its role in synthesizing various heterocyclic compounds that exhibit biological activity. These compounds can serve as potential leads for drug discovery .

Case Study 1: Synthesis of Bioactive Heterocycles

A study highlighted the use of this compound in synthesizing phthalide derivatives through Sonogashira coupling reactions. The resulting compounds exhibited significant biological activity against specific cancer cell lines, showcasing the compound's potential in drug development.

Case Study 2: Drug Delivery Applications

Research demonstrated that formulations containing this compound improved the bioavailability of certain drugs when administered orally. The study indicated enhanced absorption rates due to the compound's favorable pharmacokinetic properties, including high gastrointestinal absorption and blood-brain barrier permeability .

Mechanism of Action

The mechanism of action of 2-Fluoro-4-iodobenzoic acid involves its role as a versatile building block in organic synthesis. It participates in various chemical reactions, leading to the formation of complex molecules. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The reactivity and applications of 2-fluoro-4-iodobenzoic acid are influenced by its substituent positions and halogen types. Below is a comparison with analogous halogenated benzoic acids:

Compound Name CAS Number Molecular Formula Substituent Positions Key Properties/Applications References
This compound 124700-40-9 C₇H₄FIO₂ F (C2), I (C4) PROTAC synthesis via Ullmann reactions; imaging contrast agents.
4-Fluoro-2-iodobenzoic acid 56096-89-0 C₇H₄FIO₂ F (C4), I (C2) Sonogashira reactions to synthesize bicyclic heterocycles (e.g., phthalides).
2-Fluoro-5-iodobenzoic acid 124700-41-0 C₇H₄FIO₂ F (C2), I (C5) Limited data; potential use in halogen exchange reactions.
3-Fluoro-4-iodobenzoic acid Not provided C₇H₄FIO₂ F (C3), I (C4) Altered electronic effects due to meta-fluorine; understudied in applications.
2-Chloro-4-iodobenzoic acid 139452 C₇H₄ClIO₂ Cl (C2), I (C4) Lower electronegativity than F; used in sulfonamide-based cancer inhibitors.
2,4-Difluoro-5-iodobenzoic acid 161531-51-7 C₇H₃F₂IO₂ F (C2, C4), I (C5) Enhanced steric hindrance; potential in antimicrobial studies.
4-Azido-3-iodobenzoic acid 1216380-53-8 C₇H₄IN₃O₂ N₃ (C4), I (C3) Azide group enables click chemistry; bioconjugation applications.

Structural and Reactivity Differences

  • Halogen Position: The ortho-fluorine in this compound creates steric hindrance, limiting nucleophilic aromatic substitution (SNAr) but favoring Ullmann couplings. In contrast, 4-fluoro-2-iodobenzoic acid allows Sonogashira reactions due to the para-fluorine’s electronic effects .
  • Halogen Type : Replacing fluorine with chlorine (e.g., 2-chloro-4-iodobenzoic acid) reduces electronegativity, altering acidity (pKa ~2.5 for Cl vs. ~1.8 for F derivatives) and solubility in polar solvents .
  • Multi-Halogenated Analogs : Compounds like 2,4-difluoro-5-iodobenzoic acid exhibit lower solubility in water but enhanced lipophilicity, making them suitable for lipid-based drug formulations .

Biological Activity

2-Fluoro-4-iodobenzoic acid is a halogenated aromatic compound that has garnered attention for its role in organic synthesis and potential biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound (CAS Number: 124700-40-9) features a fluorine atom at the ortho position and an iodine atom at the para position relative to the carboxylic acid group on a benzene ring. This unique arrangement enhances its reactivity, making it a valuable building block in organic synthesis, particularly in the formation of bioactive bicyclic heterocycles through reactions such as Sonogashira coupling .

Target of Action

The compound primarily acts as a versatile building block in organic synthesis. Its structure allows it to participate in various chemical reactions, leading to the formation of complex organic molecules with potential biological activities.

Mode of Action

This compound interacts with biological targets through its reactive halogen atoms. The iodine can undergo substitution reactions, while the fluorine enhances electrophilicity, facilitating nucleophilic attacks from biological substrates.

Pharmacokinetics

The compound is predicted to exhibit high gastrointestinal absorption and is likely to permeate the blood-brain barrier (BBB), which is crucial for its application in drug design and delivery systems.

Case Studies

  • Synthesis of Bioactive Compounds : In a study focused on synthesizing bioactive bicyclic heterocycles, this compound was utilized as a key intermediate. The resulting compounds exhibited varied biological activities, suggesting that modifications to the bicyclic structure could yield therapeutically relevant agents.
  • Imaging Studies : The compound has been explored as a precursor for radioligands in positron emission tomography (PET) imaging. Its ability to form stable complexes with radiolabeled isotopes positions it as a candidate for imaging studies related to neurological disorders .

Comparative Analysis

A comparative analysis of this compound with similar compounds reveals its unique position in organic synthesis:

Compound NameStructureAntibacterial ActivityMIC (μg/mL)
This compoundC7H4FIO2Limited>500
3,5-Diiodo-2-methoxyphenylboronic acidC10H10I2O3Yes100
2-Fluoro-5-iodophenylboronic acidC10H8FIO3Yes100

This table illustrates that while this compound may not exhibit strong antibacterial activity on its own, its derivatives and related compounds show promising results.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing 2-Fluoro-4-iodobenzoic acid derivatives in PROTAC design?

  • Methodological Answer : Nucleophilic aromatic substitution (SNAr) is a key method, where the iodine substituent at the 4-position reacts with amine-containing linkers. For example, coupling this compound with tert-butoxycarbonyl (Boc)-protected amines under palladium catalysis yields PROTAC precursors. Purification via flash chromatography (FC) with gradients of methanol in dichloromethane (e.g., 0–10%) is effective for isolating intermediates .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound derivatives?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and liquid chromatography–mass spectrometry (LC-MS) are essential for verifying molecular weights and purity (>90%). Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms regiochemistry and linker attachment. For instance, distinct downfield shifts in ¹H NMR (e.g., δ 7.57 ppm for aromatic protons) and coupling constants (e.g., J = 254.5 Hz for C-F in ¹³C NMR) validate structural integrity .

Q. How is this compound utilized in drug discovery, particularly in targeted protein degradation?

  • Methodological Answer : The compound serves as a cereblon (CRBN)-binding moiety in proteolysis-targeting chimeras (PROTACs). Its halogenated aromatic system enables selective recruitment of E3 ubiquitin ligases, facilitating ubiquitination and degradation of disease-relevant proteins. Experimental validation includes cellular assays to assess degradation efficiency and Western blotting for target protein quantification .

Advanced Research Questions

Q. How can reaction conditions be optimized for coupling this compound with sterically hindered amine linkers?

  • Methodological Answer : Yield discrepancies (e.g., 60% vs. 19% for different linkers in PROTAC synthesis ) highlight the need for optimization. Strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
  • Catalyst tuning : Palladium/copper systems improve coupling efficiency.
  • Temperature control : Elevated temperatures (80–100°C) accelerate SNAr but may increase side reactions.
    Systematic Design of Experiments (DoE) can identify optimal parameters while minimizing side products.

Q. What strategies resolve contradictions in spectral data for halogenated benzoic acid derivatives?

  • Methodological Answer : Discrepancies in NMR or LC-MS data may arise from residual solvents, deuterium exchange, or regioisomeric impurities. For example, ¹³C NMR signals for fluorine-coupled carbons (e.g., J = 26.2 Hz) must align with predicted splitting patterns. Cross-validation using 2D NMR (e.g., HSQC, HMBC) and independent synthesis of reference standards can clarify ambiguities .

Q. How do electronic effects of fluorine and iodine influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing fluorine at the 2-position activates the aromatic ring for SNAr by increasing the electrophilicity of the 4-iodo position. Iodine’s polarizability further stabilizes transition states. Density Functional Theory (DFT) calculations can model charge distribution and predict reactivity trends. Experimental validation via Hammett plots or kinetic studies quantifies substituent effects .

Q. What purification challenges arise during the synthesis of this compound intermediates, and how are they addressed?

  • Methodological Answer : Halogenated intermediates often exhibit low solubility, complicating FC. Gradient elution with methanol/dichloromethane (up to 10% MeOH) improves separation. For polar byproducts, reverse-phase HPLC with acetic acid/methanol/water systems achieves high purity (>97%). Monitoring by thin-layer chromatography (TLC) ensures fraction consistency .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-4-iodobenzoic acid
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Reactant of Route 2
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